2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(propan-2-yloxy)propyl]acetamide
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Overview
Description
This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(propan-2-yloxy)propyl]acetamide typically involves multiple steps, starting from readily available precursorsThe final step involves the attachment of the acetamide moiety through an acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate catalysts and solvents. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(propan-2-yloxy)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(propan-2-yloxy)propyl]acetamide has several scientific research applications:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: The compound’s chemical properties make it suitable for use in various industrial processes, such as the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(propan-2-yloxy)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-2-methyl-1,2-dihydroisoquinoline
- 7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid
Uniqueness
Compared to similar compounds, 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(propan-2-yloxy)propyl]acetamide stands out due to its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C20H28N2O5 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(3-propan-2-yloxypropyl)acetamide |
InChI |
InChI=1S/C20H28N2O5/c1-14(2)27-9-5-7-21-19(23)13-22-8-6-15-10-17(25-3)18(26-4)11-16(15)12-20(22)24/h6,8,10-11,14H,5,7,9,12-13H2,1-4H3,(H,21,23) |
InChI Key |
FQNAGZVVHGUTJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)CN1C=CC2=CC(=C(C=C2CC1=O)OC)OC |
Origin of Product |
United States |
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